molecular formula C24H26N2O4 B10981010 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid

1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid

Cat. No.: B10981010
M. Wt: 406.5 g/mol
InChI Key: VARMQTFKJPZPNL-UHFFFAOYSA-N
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Description

1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic compound that features both indole and piperidine moieties The indole ring is a common structure in many natural products and pharmaceuticals, while the piperidine ring is a six-membered heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the indole and piperidine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of amino alcohols .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-pressure hydrogenation for the piperidine ring and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indoxyl derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid is unique due to the presence of both the indole and piperidine rings, as well as the benzyloxy group. This combination of structural features can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

1-[3-(5-phenylmethoxyindol-1-yl)propanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C24H26N2O4/c27-23(26-13-8-19(9-14-26)24(28)29)11-15-25-12-10-20-16-21(6-7-22(20)25)30-17-18-4-2-1-3-5-18/h1-7,10,12,16,19H,8-9,11,13-15,17H2,(H,28,29)

InChI Key

VARMQTFKJPZPNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

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